[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
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Overview
Description
[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with [4-(trifluoromethyl)phenyl]methyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(trifluoromethyl)phenyl]methyl N-[5-(4-bromophenyl)sulfanylthiadiazol-4-yl]carbamate
- [4-(trifluoromethyl)phenyl]methyl N-[5-(4-methylphenyl)sulfanylthiadiazol-4-yl]carbamate
- [4-(trifluoromethyl)phenyl]methyl N-[5-(4-fluorophenyl)sulfanylthiadiazol-4-yl]carbamate
Uniqueness
The uniqueness of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenyl group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S2/c18-12-5-7-13(8-6-12)27-15-14(23-24-28-15)22-16(25)26-9-10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKKLQMZPHEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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